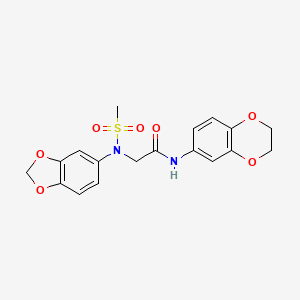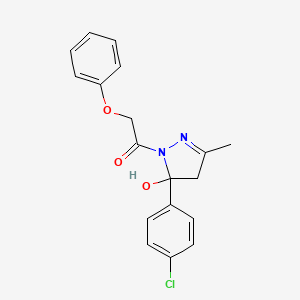![molecular formula C19H14INO5 B4920375 2-furylmethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B4920375.png)
2-furylmethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-furylmethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate, commonly known as IFMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IFMA is a synthetic molecule that belongs to the class of acrylate derivatives, and it has been shown to exhibit several biochemical and physiological effects that make it a promising candidate for further investigation.
Applications De Recherche Scientifique
IFMA has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, cancer research, and materials science. In medicinal chemistry, IFMA has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In cancer research, IFMA has been shown to exhibit potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In materials science, IFMA has been used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of IFMA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. IFMA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
IFMA has been shown to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. IFMA has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
IFMA has several advantages for lab experiments, including its potent anticancer activity, unique chemical structure, and potential for the synthesis of novel materials. However, IFMA also has some limitations, including its challenging synthesis process, potential toxicity, and limited availability.
Orientations Futures
There are several future directions for research on IFMA, including:
1. Investigation of its mechanism of action and identification of its molecular targets.
2. Development of more efficient and scalable synthesis methods for IFMA.
3. Evaluation of its potential applications in other fields of scientific research, such as materials science and drug delivery.
4. Investigation of its potential side effects and toxicity in vivo.
5. Development of IFMA derivatives with improved properties and selectivity.
Conclusion:
In conclusion, IFMA is a promising chemical compound with potential applications in various fields of scientific research. Its potent anticancer activity, unique chemical structure, and potential for the synthesis of novel materials make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action, evaluate its potential side effects, and develop more efficient synthesis methods.
Méthodes De Synthèse
IFMA can be synthesized through a multistep process involving the reaction of 2-furylmethyl acrylate with 2-iodobenzoic acid, followed by the addition of 2-furylamine. The resulting compound is then subjected to a series of purification steps to obtain pure IFMA. The synthesis of IFMA is a challenging process that requires expertise in organic chemistry and careful handling of the reagents.
Propriétés
IUPAC Name |
furan-2-ylmethyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO5/c20-16-8-2-1-7-15(16)18(22)21-17(11-13-5-3-9-24-13)19(23)26-12-14-6-4-10-25-14/h1-11H,12H2,(H,21,22)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKDFHRNVOZTDD-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)OCC3=CC=CO3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)OCC3=CC=CO3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-1-[4-(2-nitrophenoxy)butyl]piperidine oxalate](/img/structure/B4920293.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B4920300.png)
![1,1'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]di(2-propanol)](/img/structure/B4920302.png)
![1-chloro-4-{[3-(4-methoxyphenoxy)propyl]thio}benzene](/img/structure/B4920312.png)
![3-(4-methylphenyl)-N-[2-(1-oxidoisonicotinoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4920314.png)
![N-(4-fluorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4920318.png)
![6-[isopropyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4920320.png)

![3,3,7,8-tetramethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4920349.png)
![N-cyclohexyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4920352.png)

![N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4920365.png)
![N-[2-(diethylamino)ethyl]-2-phenoxyacetamide hydrochloride](/img/structure/B4920382.png)

